Enhanced In Vivo Potency in Pressor Response vs. Losartan
In a direct head-to-head comparison in conscious Sprague-Dawley rats, ZD-7155 demonstrated approximately 10-fold higher potency than the prototype AT1 antagonist losartan in suppressing the angiotensin II-induced pressor response [1]. This was determined by measuring the shift in the pressor response curve to angiotensin II infusion after intravenous administration of the antagonists.
| Evidence Dimension | Suppression of angiotensin II-induced pressor response |
|---|---|
| Target Compound Data | 1.082 µmol/kg (0.51 mg/kg) intravenous bolus |
| Comparator Or Baseline | Losartan, 2.165 and 6.495 µmol/kg (1.0 and 3.0 mg/kg) intravenous bolus |
| Quantified Difference | ZD-7155 is ~10 times more potent than losartan |
| Conditions | Conscious normotensive Sprague-Dawley rats; angiotensin II infusion (240 ng/kg, 10 min infusion) |
Why This Matters
This 10-fold potency advantage allows for lower dosing in chronic infusion studies, potentially reducing off-target effects and improving experimental consistency in hypertension models.
- [1] Junggren IL, Zhao X, Sun X, Hedner T. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat. J Pharm Pharmacol. 1996;48(8):829-833. View Source
